

Amycolatopsin B: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Amycolatopsin B

Cat. No.: B10823692

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This technical guide provides an in-depth overview of **Amycolatopsin B**, a glycosylated polyketide macrolide with promising antimycobacterial properties. This document consolidates key data, experimental protocols, and a detailed workflow for its isolation and characterization, designed to support further research and development efforts in the field of antibiotic discovery.

Core Data Summary

Amycolatopsin B, a secondary metabolite from the actinobacterium *Amycolatopsis* sp., presents a significant area of interest for antimicrobial research. The fundamental physicochemical properties of **Amycolatopsin B** are summarized below.

Property	Value	Reference
CAS Number	2209112-97-8	[1]
Molecular Weight	1171.4 g/mol	[1]
Molecular Formula	C ₆₀ H ₉₈ O ₂₂	[1]
Compound Class	Glycosylated Polyketide Macrolide	[2]
Producing Organism	Amycolatopsis sp. MST-108494	[2]
Biological Activity	Antimycobacterial	[2]
Related Compounds	Amycolatopsin A, Amycolatopsin C, Ammocidins, Apoptolidins	[2][3]

Experimental Protocols

The following protocols are based on the methodologies described for the isolation and characterization of the Amycolatopsis series of compounds.

Fermentation of Amycolatopsis sp. MST-108494

This protocol details the cultivation of Amycolatopsis sp. MST-108494 to produce **Amycolatopsin B**.

- Strain: Amycolatopsin sp. MST-108494, an isolate from Australian soil.
- Media: A panel of different fermentation media should be tested to optimize the production of secondary metabolites. A suggested starting medium could be a nutrient-rich broth containing glucose, yeast extract, and peptone.
- Culture Conditions: The strain is cultured in liquid medium at 28-30°C with shaking at 150-200 rpm for 7-10 days. The production of **Amycolatopsin B** can be monitored by analytical HPLC-MS of the crude extracts.

- **Scaling Up:** For larger scale production, a stirred-tank fermenter can be used, maintaining the optimal temperature, pH, and dissolved oxygen levels.

Extraction and Isolation of Amycolatopsin B

This protocol outlines the procedure for extracting and purifying **Amycolatopsin B** from the fermentation broth.

- **Harvesting:** After the fermentation period, the culture broth is harvested. The mycelium is separated from the supernatant by centrifugation or filtration.
- **Extraction:** The mycelium is extracted with an organic solvent such as methanol or acetone. The supernatant can be extracted with ethyl acetate. The organic extracts are then combined and evaporated under reduced pressure to yield a crude extract.
- **Fractionation:** The crude extract is subjected to chromatographic fractionation. This typically involves:
 - **Solid-Phase Extraction (SPE):** A preliminary cleanup step using a C18 cartridge to remove highly polar and non-polar impurities.
 - **Sephadex LH-20 Chromatography:** Size-exclusion chromatography to separate compounds based on their molecular size.
 - **High-Performance Liquid Chromatography (HPLC):** Final purification is achieved using reversed-phase HPLC (e.g., C18 column) with a gradient of water and acetonitrile or methanol as the mobile phase. Fractions are collected and analyzed by HPLC-MS to identify those containing **Amycolatopsin B**.

Structure Elucidation

The chemical structure of **Amycolatopsin B** is determined using a combination of spectroscopic techniques:

- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.

Antimycobacterial Activity Assay

This protocol describes how to evaluate the in vitro activity of **Amycolatopsin B** against *Mycobacterium* species.

- Bacterial Strains: *Mycobacterium bovis* (BCG) and *Mycobacterium tuberculosis* (H37Rv) are commonly used strains.
- Assay Method: A microplate-based assay, such as the Microplate Alamar Blue Assay (MABA), is a standard method.
 - The compound is serially diluted in a 96-well plate.
 - A standardized inoculum of the mycobacterial strain is added to each well.
 - The plates are incubated at 37°C for several days.
 - A viability indicator, such as Alamar Blue, is added to the wells.
 - The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change (indicating inhibition of bacterial growth).

Cytotoxicity Assay

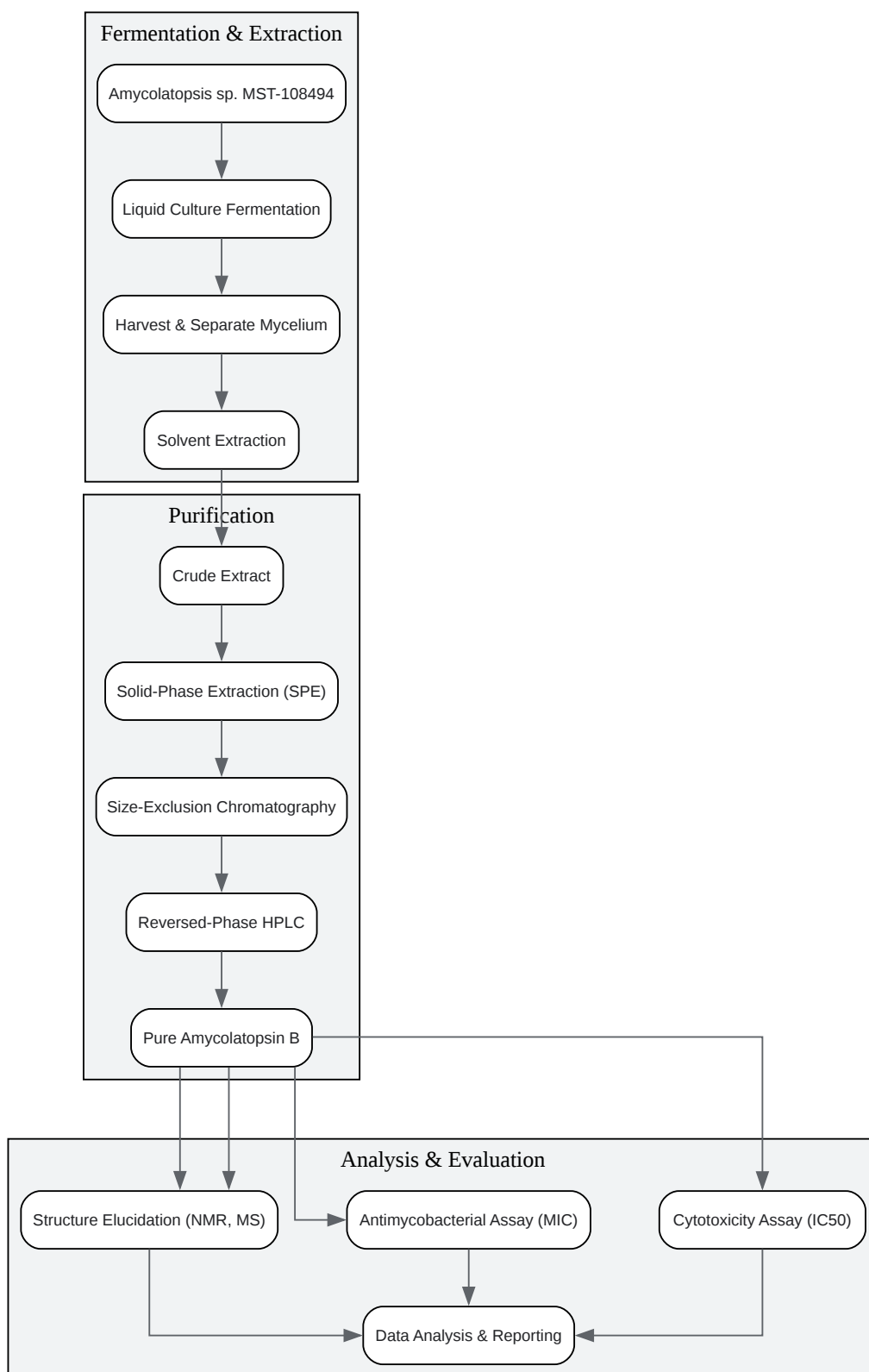
This protocol is for assessing the toxicity of **Amycolatopsin B** against mammalian cell lines.

- Cell Lines: A panel of human cell lines, such as a lung cancer cell line (e.g., A549) or a colon cancer cell line (e.g., HCT116), can be used.
- Assay Method: A colorimetric assay, such as the MTT or MTS assay, is commonly employed.
 - Cells are seeded in a 96-well plate and allowed to adhere overnight.
 - The compound is added at various concentrations and incubated for 48-72 hours.

- The viability reagent is added, and the absorbance is measured.
- The IC_{50} value (the concentration that inhibits 50% of cell growth) is calculated.

Experimental Workflow

The following diagram illustrates the overall workflow from the cultivation of the producing organism to the biological evaluation of **Amycolatopsin B**.



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Caption: Workflow for **Amycolatopsis B** production and analysis.

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